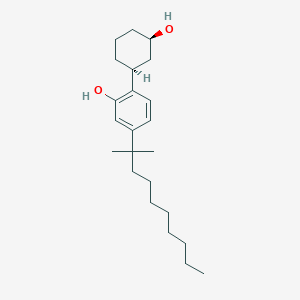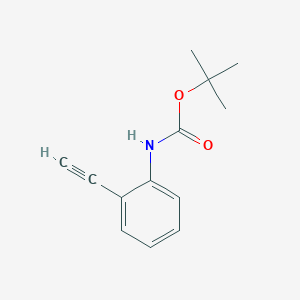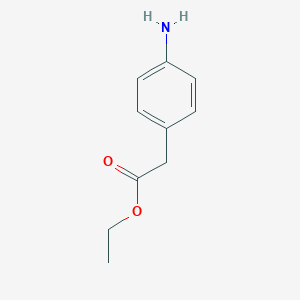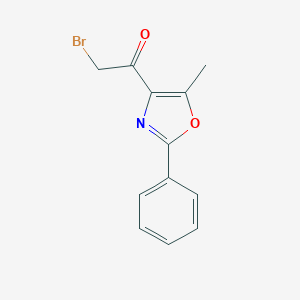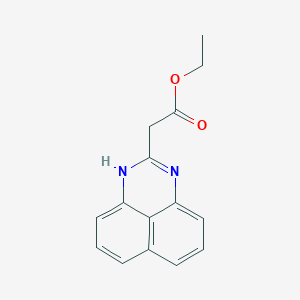
ethyl 1H-perimidin-2-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1H-perimidin-2-ylacetate is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a perimidinone ring system. This compound has gained attention due to its potential as a therapeutic agent, as well as its use in various fields of research. In
Wirkmechanismus
The mechanism of action of ethyl 1H-perimidin-2-ylacetate is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Ethyl 1H-perimidin-2-ylacetate has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies. In addition, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1H-perimidin-2-ylacetate in lab experiments is its potential as a therapeutic agent for inflammatory and cancer-related diseases. Another advantage is its use as a probe in biochemical assays to study protein-ligand interactions. However, a limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
Future research on ethyl 1H-perimidin-2-ylacetate could focus on further exploring its potential as a therapeutic agent for inflammatory and cancer-related diseases. In addition, it could be used as a probe in biochemical assays to study protein-ligand interactions. Further studies could also investigate the mechanism of action of this compound and its potential side effects. Finally, future research could focus on improving the synthesis method to increase the yield and purity of the compound.
Synthesemethoden
The synthesis of ethyl 1H-perimidin-2-ylacetate involves the reaction of ethyl 2-oxo-4-phenylbutanoate with 2-aminopyridine in the presence of a catalyst. This reaction results in the formation of ethyl 1H-perimidin-2-ylacetate as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 1H-perimidin-2-ylacetate has been studied for its potential use as a therapeutic agent. It has shown promise as an anti-inflammatory and anti-cancer agent in preclinical studies. In addition, this compound has been used as a probe in various biochemical assays to study protein-ligand interactions.
Eigenschaften
CAS-Nummer |
43183-27-3 |
|---|---|
Produktname |
ethyl 1H-perimidin-2-ylacetate |
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
ethyl 2-(1H-perimidin-2-yl)acetate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-14(18)9-13-16-11-7-3-5-10-6-4-8-12(17-13)15(10)11/h3-8H,2,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
IUUXCTCHIRKLJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Kanonische SMILES |
CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



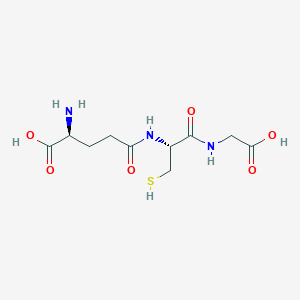
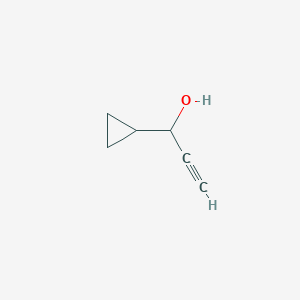

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
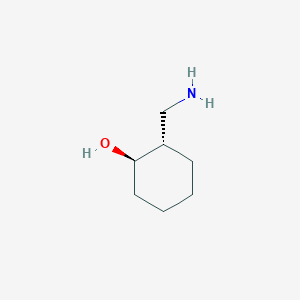
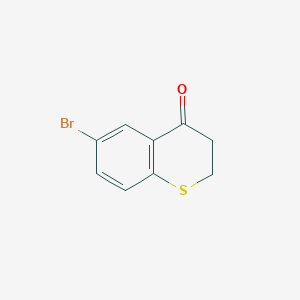
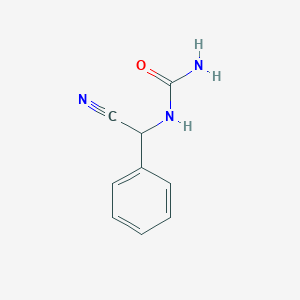

![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)
